molecular formula C8H5BrClN3O B8659440 3-Bromo-5-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]pyridine

3-Bromo-5-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]pyridine

Cat. No.: B8659440
M. Wt: 274.50 g/mol
InChI Key: OASDMZHJQIWLLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-5-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]pyridine is a useful research compound. Its molecular formula is C8H5BrClN3O and its molecular weight is 274.50 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H5BrClN3O

Molecular Weight

274.50 g/mol

IUPAC Name

2-(5-bromopyridin-3-yl)-5-(chloromethyl)-1,3,4-oxadiazole

InChI

InChI=1S/C8H5BrClN3O/c9-6-1-5(3-11-4-6)8-13-12-7(2-10)14-8/h1,3-4H,2H2

InChI Key

OASDMZHJQIWLLJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=C1Br)C2=NN=C(O2)CCl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of 5-bromo-N′-(chloroacetyl)-3-pyridinecarbohydrazide (3.65 g, 12.48 mmol) in POCl3 (20 mL) was heated at 110° C. for 1.5 h. Upon cooling, the mixture was concentrated in vacuo. The residue was diluted with EtOAc and sat'd NaHCO3 solution was added slowly while stirring. The pH of the aqueous phase was adjusted to ˜8 by addition of sat'd K2CO3 solution. The phases were separated and the aqueous phase was extracted twice with EtOAc. The combined organic phases were washed with sat'd brine, dried (Na2SO4), and concentrated in vacuo. The residue was purified by flash chromatography (0-50% EtOAc-hexanes gradient) to afford the title compound as a light yellow solid (2.01 g, 59% yield): MS (ES) m/z 274 and 276 (M+1 Br isotopes).
Name
5-bromo-N′-(chloroacetyl)-3-pyridinecarbohydrazide
Quantity
3.65 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
59%

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